1-Tetracosanol

Description

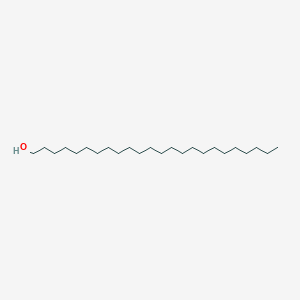

Structure

2D Structure

Propriétés

IUPAC Name |

tetracosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWMIZZBOVGFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027161 | |

| Record name | 1-Tetracosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 1-Tetracosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C at 0.4 mm Hg | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Waxy consistency ... lower specific density than water ... odorless except for traces of impurities such as carbonyl compounds and hydrocarbons, which are usually present. ... /Tetradecanol and higher alcohols/ | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

506-51-4 | |

| Record name | 1-Tetracosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lignoceryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetracosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetracosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetracosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N0PI37IOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Metabolic Pathways of 1 Tetracosanol

Precursor Molecules and Enzymatic Transformations

The biosynthesis of 1-tetracosanol begins with the activation and subsequent reduction of a very-long-chain fatty acid precursor. This transformation is catalyzed by a specific class of enzymes that are crucial for the production of primary alcohols in various organisms.

This compound is directly derived from its corresponding saturated very-long-chain fatty acid, lignoceric acid (tetracosanoic acid). wikipedia.orgebi.ac.uk The biosynthetic process initiates with the elongation of C16 and C18 fatty acyl-CoAs via the fatty acid elongase (FAE) complex, typically located in the endoplasmic reticulum, to produce very-long-chain fatty acid (VLCFA) wax precursors, including lignoceric acid. frontiersin.org Before reduction can occur, lignoceric acid must be activated to its thioester derivative, lignoceryl-CoA. This activation is a critical step that prepares the fatty acid for enzymatic reduction. nih.govd-nb.info The oxidation of lignoceric acid primarily occurs in peroxisomes. nih.gov

The pivotal step in the synthesis of this compound is the reduction of the fatty acyl-CoA precursor, catalyzed by fatty acyl-CoA reductases (FARs). frontiersin.orgmdpi.com These enzymes facilitate the NADPH-dependent reduction of fatty acyl-CoAs to primary fatty alcohols. mdpi.comresearchgate.net

In the model plant Arabidopsis thaliana, an alcohol-forming FAR known as CER4 is specifically responsible for the synthesis of primary alcohols found in cuticular wax. nih.gov Research has demonstrated that cer4 mutants in Arabidopsis show a significant decrease in C24:0 (this compound) and C26:0 primary alcohols. frontiersin.orgnih.govscispace.com Functional expression of the CER4 gene in yeast confirmed its role, leading to the accumulation of C24:0 and C26:0 primary alcohols. nih.gov The CER4 protein is localized to the endoplasmic reticulum and exhibits specificity for very-long-chain fatty acids, confirming its dedicated role in producing primary alcohols like this compound for cuticular wax formation. nih.govnih.gov

**Table 1: Research Findings on CER4 in *Arabidopsis thaliana***

| Aspect | Finding | Source(s) |

|---|---|---|

| Gene | At4g33790 | nih.gov |

| Function | Encodes an alcohol-forming fatty acyl-CoA reductase (FAR). | nih.govnih.gov |

| Substrate Specificity | Very-long-chain fatty acyl-CoAs (specifically C24:0 and C26:0). | frontiersin.orgnih.gov |

| Product | Primary fatty alcohols (this compound and 1-hexacosanol). | frontiersin.orgnih.gov |

| Cofactor | NADPH | mdpi.comresearchgate.net |

| Cellular Location | Endoplasmic Reticulum (ER). | nih.gov |

| Biological Role | Biosynthesis of primary alcohols for cuticular wax production. | nih.govnih.gov |

Derivation from Lignoceric Acid (Tetracosanoic Acid)

De Novo Synthesis Pathways

De novo synthesis refers to the creation of complex molecules from simple precursors. For this compound, this occurs via a defined metabolic route known as the acyl-reduction pathway.

The acyl-reduction pathway is the primary route for converting very-long-chain fatty acyl-CoAs into primary alcohols. frontiersin.org This pathway follows the elongation of fatty acids to the required chain length (C24 in this case). frontiersin.org The activated fatty acid, lignoceryl-CoA, is then reduced by a FAR enzyme. labinsights.nloup.com

In plants, this conversion is often accomplished by a single alcohol-forming FAR enzyme, such as CER4, which catalyzes the entire reduction from the acyl-CoA to the alcohol without releasing the fatty aldehyde intermediate. nih.govnih.govresearchgate.net In other organisms, the process can involve two distinct steps: first, an NADPH-dependent long-chain fatty acyl-CoA reductase reduces the fatty acyl-CoA to a fatty aldehyde, and subsequently, a fatty aldehyde reductase further reduces the aldehyde to the corresponding fatty alcohol. labinsights.nl

Integration within Broader Lipid Metabolic Networks

The synthesis of this compound is not an isolated event but is intricately linked with the broader lipid metabolism of the organism. In plants, it is a key component of the cuticular wax biosynthesis network. mdpi.com This network begins with the de novo synthesis of C16 and C18 fatty acids, which are then extended by elongase complexes to form VLCFAs. frontiersin.org These VLCFA-CoAs stand at a metabolic branch point where they can be directed into two major wax biosynthetic pathways:

The Acyl-Reduction Pathway : Produces primary alcohols (like this compound) and subsequently wax esters. frontiersin.orgoup.com

The Decarbonylation Pathway : Produces aldehydes, alkanes, secondary alcohols, and ketones. frontiersin.orgoup.com

This compound itself can serve as a precursor for the formation of wax esters, where it is esterified with a fatty acid. labinsights.nl In animals, long-chain fatty alcohols are utilized in the biosynthesis of ether lipids. ebi.ac.uk

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is a regulated process, influenced by developmental cues and environmental conditions. The expression of genes involved in the pathway is tightly controlled. In Arabidopsis, the CER4 gene is expressed in the epidermal cells of leaves and stems, which is consistent with its function in producing the protective cuticular wax layer. nih.govnih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | Alternative Name(s) | PubChem CID |

|---|---|---|

| This compound | Lignoceryl alcohol | 10472 |

| Lignoceric Acid | Tetracosanoic Acid | 10467 |

| Malonyl-CoA | Malonyl coenzyme A | 899 |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced) | 5886 |

| NADH | Nicotinamide adenine dinucleotide (reduced) | 5836 |

Physiological and Biological Functions of 1 Tetracosanol

Cellular Roles and Mechanisms of 1-Tetracosanol

At the cellular level, this compound and its derivatives are involved in maintaining structural integrity, participating in communication pathways, and interacting with key cellular proteins.

Membrane Integration and Modulation of Biophysical Properties

As a long-chain fatty alcohol, this compound is a precursor to and a component of more complex lipids, particularly phospholipids, that are fundamental to the structure of cell membranes. Phospholipids containing very-long-chain fatty acyl groups, such as the 24-carbon backbone of tetracosanol, are integral to the formation of lipid bilayers. ontosight.ai

Participation in Cellular Signaling Pathways

This compound has been identified as an active participant in critical cellular signaling pathways, notably in metabolic regulation. Research has demonstrated its role in the insulin (B600854) signaling pathway. google.com Specifically, tetracosanol has been shown to enhance insulin sensitivity by targeting the insulin receptor kinase (IRK), which leads to the translocation of the glucose transporter GLUT4 to the cell membrane, thereby improving glucose uptake. google.comredalyc.org This action is specific to the insulin-dependent pathway, as studies have shown it does not independently activate the AMPK signaling pathway. google.com

Furthermore, phosphorylated derivatives of long-chain alcohols like this compound can function as second messengers in intracellular signaling cascades. ontosight.ai In immune cells, this compound has been observed to modulate the release of pro-inflammatory mediators, suggesting its involvement in inflammatory signaling pathways. taylorandfrancis.comresearchgate.net Studies on policosanols, a mixture of long-chain fatty alcohols of which this compound is a component, indicate they can regulate the expression of genes associated with lipolysis and thermogenesis. nih.gov

Interactions with Cellular Components and Receptors

The function of this compound is also defined by its direct interactions with specific cellular proteins and receptors. A primary example is its interaction with the insulin receptor. By sensitizing the insulin receptor kinase, tetracosanol initiates a cascade that is critical for glycemic control. google.comfrontiersin.org

In the context of wound healing and inflammation, in silico studies have predicted that this compound has a high binding affinity for key proteins involved in these processes. ebi.ac.ukresearchgate.net These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), and Matrix Metalloproteinase-9 (MMP-9), proteins that are crucial for regulating the inflammatory response and tissue remodeling. researchgate.net This interaction at the molecular level underpins its observed effects on modulating inflammatory responses in macrophages. taylorandfrancis.com

| Cellular Mechanism | Affected Pathway/Component | Observed Effect of this compound | Reference |

|---|---|---|---|

| Membrane Modulation | Lipid Bilayer | Increases membrane thickness and reduces fluidity. | ontosight.ai |

| Cellular Signaling | Insulin Signaling Pathway | Enhances insulin sensitivity via insulin receptor kinase (IRK) activation, promoting GLUT4 translocation. | google.comfrontiersin.org |

| Cellular Signaling | Inflammatory Pathways | Modulates the release of pro-inflammatory mediators like TNF-α. | taylorandfrancis.comresearchgate.net |

| Molecular Interaction | TNF-α, IL-18, MMP-9 | Exhibits high binding energy in computational models. | researchgate.net |

Impact on Organismal Physiology

The cellular functions of this compound translate into significant physiological impacts at the organismal level, playing distinct roles in plant and mammalian systems.

Role in Plant Stress Response and Water Homeostasis

In the plant kingdom, this compound is a key component of epicuticular waxes, the protective film on the surface of leaves and stems. nih.govuni-bonn.de These waxes form a critical barrier, the cuticle, which is essential for protecting the plant against various environmental stresses.

The primary role of this waxy layer is to prevent non-stomatal water loss, a crucial function for survival during periods of drought. uni-bonn.de By forming a hydrophobic surface, it helps plants maintain water homeostasis. frontiersin.org The composition and structure of these waxes, including the presence of very-long-chain alcohols like this compound, are dynamically regulated in response to environmental cues such as drought, salinity, and temperature extremes. plantarc.comnih.gov Therefore, this compound is an integral part of the plant's machinery for adapting to abiotic stress. numberanalytics.com

Influence on Mammalian Neural Development and Function

In mammals, this compound is closely linked to neural development and function through its relationship with lignoceric acid. wikipedia.org this compound is the alcohol derivative of lignoceric acid, a 24-carbon very-long-chain saturated fatty acid. wikipedia.org Lignoceric acid is a crucial component of cerebrosides, a type of glycosphingolipid found in high concentrations in the myelin sheath of nerves. lipidmaps.org

The myelin sheath is a fatty layer that insulates nerve fibers, enabling rapid and efficient transmission of nerve impulses. The synthesis of lignoceric acid and its incorporation into cerebrosides is particularly active during brain development and myelination. lipidmaps.org The presence of long-chain alcohols has been detected in the developing rat brain, highlighting their availability and potential role during this critical period. ebi.ac.uk While direct studies on this compound's role are less common, the established importance of its precursor, lignoceric acid, in forming and maintaining the integrity of the myelin sheath points to its indirect but vital influence on neural development and function. lipidmaps.orgnih.gov

| Organism | Physiological System | Role of this compound | Reference |

|---|---|---|---|

| Plants | Cuticular Wax Layer | Acts as a structural component of the cuticle, preventing water loss and protecting against abiotic stress. | nih.govuni-bonn.defrontiersin.org |

| Mammals | Nervous System | Serves as a derivative of lignoceric acid, a key component of myelin sheath cerebrosides essential for neural function. | ebi.ac.ukwikipedia.orglipidmaps.org |

Contribution to Cutaneous Barrier Function and Wound Healing

This compound, a very long-chain primary fatty alcohol, has demonstrated significant potential in accelerating the wound healing process. nih.govnih.gov This compound is recognized as a vulnerary, an agent used for treating and healing wounds. nih.gov Its role in cutaneous repair is supported by both traditional use and modern scientific investigation. For instance, the leaf paste of Eupatorium glandulosum, from which this compound can be isolated, has been traditionally used by the tribal community of the Nilgiris district in Tamilnadu, India, to treat cuts and wounds. nih.govnih.gov Scientific studies have since aimed to validate this ethnopharmacological relevance, investigating the wound healing potential of the plant's extract and the isolated this compound. nih.govnih.gov

A key aspect of this compound's role in wound healing involves its interaction with the inflammatory response. The healing process is intricately linked to the expression of various signaling molecules, including inflammatory cytokines. Research indicates that this compound can modulate these crucial mediators. nih.gov

In silico screening of this compound against several wound healing markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-18 (IL-18), revealed significant binding energies. nih.govnih.gov Specifically, the binding energies were -5 kcal/mol for TNF-α and -4.9 kcal/mol for IL-18. nih.govnih.gov This suggests a strong potential for interaction and modulation. Studies have shown that the expression and release of these cytokines increase during the early stages of wound repair when treated with this compound. nih.govnih.gov TNF-α, for example, is released quickly after a wound occurs and initiates the inflammatory phase, which is a critical first step in the healing cascade. nih.gov Similarly, IL-12 and IL-18 are known to play roles in inflammatory processes. fishersci.com The elevated serum levels of IL-12 and IL-18 in certain autoimmune conditions highlight their importance in inflammation. fishersci.com By influencing these cytokines, this compound appears to help initiate and accelerate the early inflammatory phase of wound healing. nih.govnih.gov

Beyond cytokines, this compound also influences the expression of enzymes critical for tissue remodeling during wound healing, such as Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process essential for cell migration and tissue repair. nih.govwikipedia.org

Specifically, this compound has been shown to affect the expression of MMP-9. nih.gov In silico analysis demonstrated a high binding energy of -6.4 kcal/mol between this compound and MMP-9. nih.govnih.gov MMP-9, also known as gelatinase B, plays a significant role in the degradation of type IV collagen, a major component of basement membranes. wikipedia.org Its expression is often upregulated during wound healing and in various inflammatory conditions. nih.govnih.gov The ability of this compound to modulate MMP-9 suggests it facilitates the necessary breakdown and remodeling of the extracellular matrix, thereby promoting the migration of cells to the wound site and accelerating the healing process. nih.govherts.ac.uk

The effectiveness of this compound in wound healing is further evidenced by its direct effects on the primary cells of the skin: fibroblasts and keratinocytes. In vitro studies have been conducted to assess the impact of this compound on the viability, migration, and apoptosis of these cells. nih.govnih.gov

Using mouse fibroblast NIH3T3 cell lines and human keratinocytes HaCaT cell lines, research has shown that this compound promotes significant wound closure. nih.govnih.gov At concentrations of 800, 1600, and 3200 μM, this compound achieved a remarkable 99% wound closure in an in vitro scratch assay within 24 hours. nih.govnih.gov This demonstrates a potent effect on inducing cell migration, a fundamental process for re-epithelialization of a wound. nih.gov While some long-chain alcohols like docosanol and tetracosanol have shown antiproliferative effects on certain cancer cell lines, in the context of wound healing, this compound appears to positively influence the necessary cellular activities of fibroblasts and keratinocytes without inducing significant negative effects on their viability. nih.govuni.lu

Interactive Table: In Vitro Wound Closure with this compound

| Concentration (μM) | Cell Lines Used | Wound Closure (%) | Time (hours) | Reference |

|---|---|---|---|---|

| 800 | NIH3T3 (Fibroblasts), HaCaT (Keratinocytes) | 99 | 24 | nih.govnih.gov |

| 1600 | NIH3T3 (Fibroblasts), HaCaT (Keratinocytes) | 99 | 24 | nih.govnih.gov |

| 3200 | NIH3T3 (Fibroblasts), HaCaT (Keratinocytes) | 99 | 24 | nih.govnih.gov |

Expression of Matrix Metalloproteinases (e.g., MMP-9)

Interactions with Other Biological Molecules

Complexes with Lipoproteins and Membranes

As a long-chain fatty alcohol, this compound is lipophilic and interacts with other lipid-based biological structures, such as lipoproteins and cell membranes. nih.govnih.gov When part of a policosanol mixture, these alcohols can be incorporated into reconstituted high-density lipoproteins (rHDL). nih.gov This incorporation can enhance the functionality of HDL, for example, by improving its antioxidant and anti-inflammatory activity. nih.gov

The interaction is not limited to HDL. Policosanols, including this compound, are understood to influence the levels of low-density lipoprotein (LDL) cholesterol. wikipedia.org While the exact mechanism is complex, it involves interactions with lipid metabolism and transport. When LDL collects on arterial walls, it can become oxidized, triggering a harmful inflammatory response. wikipedia.org The presence of policosanols appears to mitigate some of these effects. nih.gov Furthermore, as a phospholipid, this compound phosphate (B84403) can be a structural component of cell membranes, influencing their fluidity and participating in processes like cell signaling and maintaining membrane integrity. nih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 10472 nih.govwikipedia.orgnih.gov |

| Docosanol | 12620 nih.gov |

| Hexacosanol | 68171 nih.govnih.gov |

| Octacosanol (B124162) | 68406 wikipedia.orgnih.gov |

| Triacontanol (B1677592) | 68972 herts.ac.uknih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 44356648 nih.govuni.lu |

| Interleukin-12 (IL-12) | 178101675 nih.govguidetopharmacology.org |

| Interleukin-18 (IL-18) | 178101680 guidetopharmacology.org |

| Matrix Metalloproteinase-9 (MMP-9) | Not a small molecule, no single CID. Representative inhibitor CID: 21310926 nih.govresearchgate.net |

Pharmacological and Therapeutic Research Avenues Excluding Dosage

Antiproliferative and Anticancer Research

1-Tetracosanol has demonstrated potential as an agent that can control the growth of cancer cells. researchgate.net Studies have explored its effects on various cancer cell lines and the underlying mechanisms of its action.

Research has shown that this compound can produce a significant negative effect on the proliferation of human melanoma cells. ebi.ac.ukresearchgate.net In one study, treatment with this compound inhibited the growth of human melanoma cells by 58%. researchgate.netresearchgate.net This effect was observed without impacting the viability of the cells, suggesting a selective action against the cancerous cells. ebi.ac.ukresearchgate.net Notably, this compound did not show any cytotoxic effect on the growth of non-cancerous Chinese hamster ovary (CHO-K1) cells. researchgate.netresearchgate.netejbiotechnology.info This differential effect on oncogenic versus non-oncogenic cell lines highlights its potential as a selective antiproliferative agent. ebi.ac.ukresearchgate.net

Extracts containing this compound have also shown antiproliferative activity against other cancer cell lines. For instance, an ethyl acetate (B1210297) extract of Puya chilensis flowers, which contains this compound, was found to be cytotoxic to HT-29 colon cancer cell lines. mdpi.com

The precise mechanisms by which this compound exerts its antiproliferative effects are still under investigation. ebi.ac.ukresearchgate.net However, it is suggested that the presence of the long carbon chain and the hydroxyl group in its structure are critical for its biological activity. researchgate.net Some studies propose that its antiproliferative activity may be linked to its antimutagenic properties. researchgate.netresearchgate.net Mutations are a key factor in the development of cancer, and by preventing these mutations, this compound may inhibit the pathological process of cancer development. researchgate.netresearchgate.net Further research is needed to fully elucidate the molecular pathways involved in its control of cellular proliferation. ebi.ac.ukresearchgate.net

Effects on Oncogenic Cell Lines (e.g., human melanoma cells)

Anti-inflammatory and Immunomodulatory Studies

This compound has been investigated for its potential to modulate the body's inflammatory and immune responses. google.com

Studies have demonstrated the anti-inflammatory potential of this compound. taylorandfrancis.com Research involving murine macrophages has shown that long-chain fatty alcohols, including this compound, can significantly and in a dose-dependent manner decrease the production of nitric oxide, a pro-inflammatory mediator. csic.es This reduction in nitric oxide was found to be a result of the inhibition of inducible nitric oxide synthase (iNOS) expression. csic.es

Furthermore, this compound, as part of extracts from medicinal plants, has been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), while up-regulating the expression of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). researchgate.netnih.gov In silico studies have also suggested that this compound can bind to inflammatory markers like TNF-α and IL-18. nih.gov These findings indicate that this compound may exert its anti-inflammatory effects by interfering with the production of key mediators and signaling pathways involved in the inflammatory process. taylorandfrancis.comcsic.es

Antioxidant Activity and Oxidative Stress Mitigation

Research has also explored the antioxidant properties of this compound. While some studies have indicated that this compound itself has low antioxidant activity, extracts containing this compound have demonstrated notable antioxidant potential. researchgate.net For example, a study on Combretum microphyllum leaf extracts, which contain n-tetracosanol, found that the compound itself had low cytotoxicity and did not show pronounced antioxidant activity as measured by the DPPH-free radical scavenging method. researchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

This compound has been identified as a component in various plant extracts that exhibit antimicrobial activities. researchgate.netplos.org It has been reported to possess antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

Extracts from Hibiscus syriacus containing this compound have shown antimicrobial activity against the bacteria Erwinia amylovora and Erwinia vitivora, as well as antifungal activity against Diplodia seriata. ebi.ac.uk Research on bacterial endophytes has also identified this compound as a bioactive compound with potential antimicrobial effects. nih.gov Additionally, this compound isolated from Ageratina adenophora has demonstrated in vitro antibacterial activity against several bacterial strains, including Salmonella enterica, and antifungal activity against the spore germination of Magnaporthe grisea. researchgate.net While polycosanols like docosanol have known antiviral activity, particularly against the herpes simplex virus, the specific antiviral effects of this compound are an area for further study. researchgate.netejbiotechnology.info

Metabolic Regulation Research

Research into this compound has explored its effects on cholesterol and lipoprotein levels, which are key indicators of cardiovascular health. A notable study investigated the protective effects of this compound in rats with chemically-induced dyslipidemia. adameetingnews.orgnih.gov In this model, the administration of this compound resulted in a significant reduction in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol." adameetingnews.orgnih.gov The treatment also led to an insignificant increase in high-density lipoprotein cholesterol (HDL-C), known as "good cholesterol." adameetingnews.org

These findings suggest that this compound may influence cholesterol homeostasis by promoting the catabolism of LDL-C in the liver for subsequent elimination as bile acids. adameetingnews.org While policosanol mixtures, which contain this compound as a component, are also recognized for their lipid-modulating effects, the research on this compound specifically has demonstrated its superiority in reducing total cholesterol compared to a policosanol mixture in the same study. adameetingnews.orgnih.govnih.gov The modulation of these lipoproteins, particularly the reduction of LDL-C, is a primary target for managing dyslipidemia. adameetingnews.org

Interactive Table: Effect of this compound on Plasma Lipid Profile in Dyslipidemic Rats

| Parameter | Dyslipidemic Control (DC) | This compound Treated | % Change vs. DC |

| Total Cholesterol (TC) | Significantly Increased | Significant Reduction | ▼ |

| Triglycerides (TGs) | Significantly Increased | Significant Reduction | ▼ |

| LDL-Cholesterol (LDL-C) | Significantly Increased | Significant Reduction | ▼ |

| HDL-Cholesterol (HDL-C) | Significantly Reduced | Insignificant Increase | ▲ |

This table summarizes findings where this compound administration showed a protective effect against Triton X-100-induced dyslipidemia in rats. adameetingnews.orgnih.gov

The impact of this compound extends to triglyceride (TG) metabolism. Triglycerides are crucial molecules for the body's energy reserves, and elevated levels are a hallmark of dyslipidemia. adameetingnews.orgnih.gov In preclinical studies using a rat model of dyslipidemia, treatment with this compound produced a significant reduction in elevated plasma triglyceride levels. adameetingnews.orgnih.gov This effect on triglycerides, coupled with its impact on cholesterol, underscores its potential role in modulating lipid metabolism. The regulation of both triglyceride and cholesterol levels is fundamental in managing metabolic disorders. researchgate.net

Investigations have identified this compound as a molecule with potential influence on glucose metabolism and insulin (B600854) sensitivity. Research has shown that this compound can enhance the activity of the insulin receptor kinase (IRK). nih.govnih.gov This enhanced kinase activity is crucial for the insulin signaling pathway, which in turn facilitates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby improving glucose uptake by cells. nih.gov

A study demonstrated that in myotubes with induced insulin resistance, the combination of insulin and this compound restored the capacity for glucose transporter translocation and glucose uptake. nih.gov It was further highlighted that the hydroxyl group of the this compound structure plays a critical role in its ability to activate the insulin receptor kinase. nih.gov These findings provide evidence that this compound may help improve glycemic control by acting as an insulin synergist, specifically through the sensibilisation of the insulin receptor kinase. nih.govresearchgate.net

Research into policosanol mixtures, which include this compound, suggests a role in regulating energy expenditure and thermogenesis. mdpi.comresearchgate.net Thermogenesis, the process of heat production in organisms, is a significant component of energy metabolism, with brown adipose tissue (BAT) being a primary site for this process. nih.govresearchgate.net The key protein involved in BAT thermogenesis is uncoupling protein 1 (UCP-1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP. nih.govmdpi.complos.org

Cholesterol Homeostasis and Lipoprotein Modulation (e.g., LDL-C, HDL-C)

Glucose Metabolism and Insulin Signaling

Neuroprotective and Neurological Research

This compound has been investigated as part of policosanol mixtures for its potential neuroprotective effects, with research pointing towards mechanisms involving the attenuation of oxidative stress and inflammation. frontiersin.org Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. frontiersin.org

In one study, a policosanol mixture containing 14.40% this compound was found to enhance learning and memory in a mouse model. The proposed mechanism was the promotion of the cholinergic system and the reduction of oxidative stress. This was evidenced by an increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and a decrease in the lipid peroxidation marker malondialdehyde (MDA) in brain tissue.

Another study using a policosanol formulation that included this compound on a mouse model of Alzheimer's disease also reported a reduction in oxidative stress and amyloid plaques. frontiersin.org Furthermore, a long-chain fatty alcohol fraction isolated from Combretum microphyllum, which contained 31.59% this compound, demonstrated anti-inflammatory activity by dose-dependently decreasing nitric oxide production in stimulated macrophage cells. plos.org These findings suggest that this compound, as a component of these mixtures, may contribute to neuroprotective effects by mitigating oxidative damage and inflammatory responses in the brain. frontiersin.org

Cognitive Function and Neurotransmitter Systems (e.g., acetylcholine)

Direct research on the isolated effects of this compound on cognitive function and neurotransmitter systems is not extensively documented. However, its role has been investigated as a constituent of Policosanol (PC), a natural mixture of long-chain fatty alcohols. ebi.ac.uknih.gov One study analyzed a Policosanol mixture derived from Ericerus pela wax, which contained 14.40% this compound, alongside other primary alcohols like hexacosanol (48.97%), octacosanol (B124162) (25.40%), and triacontanol (B1677592) (4.80%). ebi.ac.uknih.gov

This research on Policosanol indicated a potential to enhance learning and memory by modulating the cholinergic system. ebi.ac.uknih.gov In a mouse model where cognitive impairment was induced by scopolamine, administration of the Policosanol mixture was found to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh). ebi.ac.uknih.gov This inhibition of AChE activity led to increased levels of ACh in the brain. ebi.ac.uknih.gov The cholinergic system is understood to be critical for memory and learning processes. nih.gov The study's findings suggest that the Policosanol mixture, containing this compound, may exert its cognitive-enhancing effects by boosting the cholinergic system and attenuating oxidative stress. ebi.ac.uknih.gov A separate study in rats also noted that policosanol had a minor effect on enhancing the apparent release of acetylcholine, potentially through interactions with acetylcholinesterase. examine.com

Table 1: Composition of Policosanol from Ericerus pela Wax and its Effects on Cholinergic System Markers

| Component | Percentage in Mixture | Effect on Acetylcholinesterase (AChE) | Effect on Acetylcholine (ACh) |

|---|---|---|---|

| This compound | 14.40% | \multirow{4}{*}{Inhibited AChE activity ebi.ac.uknih.gov} | \multirow{4}{*}{Increased ACh levels ebi.ac.uknih.gov} |

| Hexacosanol | 48.97% | ||

| Octacosanol | 25.40% | ||

| Triacontanol | 4.80% |

Effects on Neuronal Damage and Neurodegeneration

The neuroprotective potential of this compound is primarily explored through its inclusion in Policosanol mixtures. alzdiscovery.orgmdpi.comnih.gov Neurodegenerative diseases like Alzheimer's are often characterized by the progressive loss of specific neuron populations. nih.gov Research on Policosanol suggests it may offer neuroprotective benefits through its antioxidant properties, although direct clinical evidence for the isolated compound is lacking. alzdiscovery.org

In preclinical studies, Policosanol treatment has been associated with the amelioration of neuronal damage in animal models. mdpi.comnih.gov For instance, in a stroke animal model, Policosanol treatment was reported to be effective in reducing plasma oxidative stress. mdpi.comnih.gov Oxidative stress is a significant factor in the pathogenesis of neurodegenerative conditions. nih.gov

Furthermore, in a mouse model for Alzheimer's disease, long-term treatment with a Cuban Policosanol formulation containing this compound was found to attenuate abnormal oxidative stress and inflammatory responses. mdpi.com The treatment also led to a reduction in amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.comnih.gov In C. elegans models of Parkinson's disease, Policosanol derived from insect wax demonstrated an ability to reduce the aggregation of alpha-synuclein (B15492655) and protect against neurodegeneration induced by the neurotoxin 6-OHDA. alzdiscovery.org While these findings point to the potential neuroprotective effects of Policosanol mixtures, the specific contribution of this compound to these outcomes requires further investigation. One study did note that among several long-chain fatty alcohols, n-tetracosanol was not effective in inducing neuronal maturation, whereas n-hexacosanol was most potent. mdpi.com

Dermatological Applications and Wound Healing Research

Research has specifically identified this compound as a compound with potential applications in dermatology, particularly in the context of wound healing. researchgate.netnih.gov A study focusing on this compound isolated from the leaves of Eupatorium glandulosum demonstrated its capacity to accelerate the wound healing process. researchgate.netnih.gov This aligns with the traditional use of the plant's leaf paste for treating cuts and wounds. researchgate.netnih.gov

In vitro studies using mouse fibroblast (NIH3T3) and human keratinocyte (HaCaT) cell lines showed that this compound promoted significant wound closure. researchgate.netnih.gov At concentrations of 800, 1600, and 3200 μM, this compound achieved 99% wound closure within 24 hours. researchgate.netnih.govresearchgate.net Furthermore, when formulated as a 2% gel for in vivo testing, it resulted in 97.35 ± 2.06% wound closure by the 21st day. researchgate.netnih.govresearchgate.net These findings suggest that this compound is a promising candidate for the development of drugs targeted at wound healing. researchgate.netnih.gov

Mechanisms of Dermal Repair and Tissue Regeneration

The mechanisms by which this compound promotes wound healing involve the modulation of key biological processes, including inflammation and tissue remodeling. researchgate.netnih.gov The healing process is complex, involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.

A study on this compound revealed that its wound healing properties are associated with the expression of inflammatory cytokines and matrix metalloproteinases (MMPs). researchgate.netnih.govgoogle.co.in In the early stages of wound repair, the gene expression and release of cytokines were observed to increase. researchgate.netnih.gov In silico analysis showed that this compound has a high binding energy for wound healing markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), and Matrix Metalloproteinase-9 (MMP-9). researchgate.netnih.gov

MMPs are crucial for tissue remodeling and cell migration during healing. woundsource.com The expression of MMPs by inflammatory cells, endothelial cells, fibroblasts, and keratinocytes is a vital part of the healing cascade. woundsource.com The research indicated that this compound's influence on these specific cytokines and MMPs contributes to its effectiveness in accelerating wound repair. researchgate.netnih.gov This suggests a mechanism where this compound actively participates in the inflammatory and proliferative phases of tissue regeneration.

Table 2: In Silico and In Vivo Wound Healing Findings for this compound

| Study Type | Target/Model | Key Findings | Citation |

|---|---|---|---|

| In Silico | Wound Healing Markers | High binding energy for TNF-α (-5 kcal/mol), IL-18 (4.9 kcal/mol), and MMP-9 (-6.4 kcal/mol). | researchgate.netnih.gov |

| In Vitro | NIH3T3 & HaCaT cells | Achieved 99% wound closure at 24 hours with concentrations of 800, 1600, and 3200 μM. | researchgate.netnih.govresearchgate.net |

| In Vivo | 2% Gel Formulation | Showed 97.35 ± 2.06% wound closure at day 21. | researchgate.netnih.govresearchgate.net |

Analytical Methodologies for 1 Tetracosanol Research

Extraction and Isolation Techniques from Biological Matrices

The initial step in studying 1-tetracosanol from biological sources is its extraction and isolation from the complex matrix in which it exists. The choice of method largely depends on the nature of the source material and whether the goal is to extract surface lipids or total lipids.

A common method for extracting surface waxes, which contain free this compound, involves the brief immersion of fresh plant material in a solvent like chloroform (B151607) for 30 seconds or less. msu.edu To obtain the total wax content, which includes both free and esterified forms of the alcohol, a more exhaustive extraction is necessary. This is often achieved using a chloroform-methanol mixture (2:1 v/v), following the principles of the Folch method for lipid extraction. msu.edu Soxhlet extraction using chloroform is another highly efficient method for obtaining total free alcohols from dried and ground plant material. msu.edu

For instance, in a study on alfalfa, Soxhlet extraction with chloroform for 10 hours was found to be the most effective method for extracting free alcohols. msu.edu In another example, the leaves of Eichhornia crassipes were sequentially extracted using a Soxhlet apparatus with hexane, methanol, and water to isolate various phytochemicals, including long-chain alcohols. researchgate.net Similarly, the bark of Terminalia travancorensis was subjected to GC-MS analysis after being extracted with chloroform. ijpsr.com

Following extraction, saponification can be employed to liberate this compound from its esterified form. This process involves heating the lipid extract with an alkali, such as potassium hydroxide, which hydrolyzes the wax esters to yield the free alcohol and a salt of the fatty acid. This technique allows for the determination of the total alcohol content. msu.edu

Further purification and isolation of this compound from the crude extract are typically achieved through chromatographic techniques. Column chromatography is a widely used method for separating different classes of compounds. researchgate.net For example, silica (B1680970) gel column chromatography with a hexane-ethyl acetate (B1210297) eluent system has been effectively used to separate tetracosyl ferulate from unreacted this compound.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation and analysis of this compound. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, sensitivity, and analytical speed.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides definitive identification of the separated components based on their mass spectra. plos.org

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of long-chain alcohols. core.ac.uk Silylation is a common derivatization technique where active hydrogen atoms in the hydroxyl groups are replaced with trimethylsilyl (B98337) groups. core.ac.uk

GC-FID (Flame Ionization Detection) is frequently used for the quantitative analysis of fatty alcohols. scirp.org A study on policosanol tablets utilized a DB-35MS capillary column for separation and GC-FID for quantification, with 1-eicosanol (B7800029) serving as an internal standard. scirp.org GC-MS is invaluable for the qualitative identification of compounds. plos.orgscirp.org The interpretation of mass spectra is often aided by comparing the fragmentation patterns with established libraries like the NIST/EPA/NIH Mass Spectral Database. plos.org

Several studies have successfully employed GC-MS to identify this compound in various plant extracts. For instance, GC-MS analysis of the n-hexane extract of Senna italica aerial parts identified this compound. japsonline.com Similarly, the chloroform extract of the bark of Terminalia travancorensis was found to contain n-Tetracosanol-1. ijpsr.com In an analysis of root extracts from Rhodiola imbricata, this compound was among the 63 phyto-chemotypes identified. plos.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique used for the separation and quantification of this compound and other long-chain alcohols. researchgate.net It is particularly useful for analyzing less volatile compounds that are not suitable for GC without derivatization.

While GC-MS is a widely accepted method for policosanol analysis, HPLC coupled with detectors like an Evaporative Light Scattering Detector (ELSD) has been developed for both qualitative and quantitative analysis. researchgate.net HPLC systems often utilize reverse-phase columns, such as octadecylsilane (B103800) (C18), for the separation of nonpolar compounds. nih.gov

A study on tetracycline (B611298) and its analogs employed an octadecylsilane reverse-phase column with a specific mobile phase to achieve separation. nih.gov While this study did not focus on this compound, the principles of reverse-phase HPLC are applicable to the separation of long-chain alcohols. The choice of mobile phase is critical and is optimized to achieve the desired separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the preliminary analysis and purification of compounds. libretexts.org It is valuable for monitoring the progress of reactions and for the initial separation of fractions from a crude extract. umich.edu

In TLC, a stationary phase, such as silica gel or alumina, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a mixture based on their differential affinity for the two phases. umich.edu The separation is visualized as spots, and the retention factor (Rf value) for each spot can be calculated. libretexts.org

TLC has been used in the analysis of long-chain alcohols and waxes. For instance, in the study of policosanol extraction, TLC was used to separate stearyl alcohol, palmitic acid, triglycerides, and wax esters. researchgate.net Following column chromatography, TLC can be used to check the purity of isolated fractions, with a single spot indicating a potentially pure compound. researchgate.net For visualization, non-destructive methods like UV light or destructive methods such as staining with iodine crystals or charring with sulfuric acid can be used. umich.edu

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of isolated compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule. mdpi.comwikipedia.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

The FTIR spectrum of a compound shows absorption bands at characteristic wavenumbers, which can be correlated to specific chemical bonds. For this compound, key absorption bands would include:

A broad band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. mdpi.com

Strong absorptions in the 2950-2850 cm⁻¹ region, attributed to the C-H stretching vibrations of the long alkyl chain.

FTIR analysis can be performed on solid, liquid, or gas samples. wikipedia.org For solid samples like this compound, the split mull technique can be used. nih.gov This technique has been used to confirm the presence of various functional groups in plant extracts containing long-chain alcohols. japsonline.com

Table 2: Compound Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 10472 |

| Chloroform | 6212 |

| Methanol | 887 |

| Hexane | 8058 |

| Potassium hydroxide | 14797 |

| Ethyl acetate | 8857 |

| 1-Eicosanol | 12620 |

| Stearyl alcohol | 8221 |

| Palmitic acid | 985 |

| Iodine | 807 |

| Sulfuric acid | 1118 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C NMR):

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different protons in the molecule. Key signals include those for the terminal methyl (CH₃) group, the long chain of methylene (B1212753) (CH₂) groups, and the methylene group attached to the hydroxyl function (CH₂OH). carlroth.com The chemical shifts of these protons are influenced by their local electronic environment. sigmaaldrich.com For instance, the protons on the carbon adjacent to the oxygen atom are deshielded and appear at a lower field compared to the other methylene protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. nih.govnih.govnih.govfoodb.ca Due to the molecule's simple, repeating structure, many of the central methylene carbons are chemically equivalent and produce overlapping signals. libretexts.orgoregonstate.edu However, the terminal methyl carbon, the carbon bearing the hydroxyl group (C-1), and the carbons near the ends of the chain (C-2, C-23, etc.) can be distinguished. libretexts.org The chemical shift of the C-1 carbon is significantly influenced by the electronegative oxygen atom, causing it to resonate at a higher frequency (downfield) compared to the other carbons. libretexts.org Experimental ¹³C NMR data for this compound has been recorded in solvents like dimethyl sulfoxide (B87167) (DMSO-d6). foodb.ca

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. ipb.ptchalmers.se

COSY experiments show correlations between protons that are coupled to each other, helping to trace the proton-proton networks along the aliphatic chain. ipb.pt

A summary of typical NMR data for this compound is presented below.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (CH₃) | ~0.88 | Terminal methyl group |

| ¹H (CH₂)n | ~1.25 | Long methylene chain |

| ¹H (CH₂OH) | ~3.64 | Methylene group attached to the hydroxyl group |

| ¹³C (CH₃) | ~14.1 | Terminal methyl carbon |

| ¹³C (CH₂)n | ~22.7 - 31.9 | Methylene carbons in the chain |

| ¹³C (CH₂OH) | ~63.1 | Carbon attached to the hydroxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis Spectroscopy: this compound, as a saturated long-chain alcohol, does not possess chromophores that absorb significantly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (typically 200-800 nm). bioglobax.com Saturated alcohols lack the π-electron systems found in compounds with double bonds, triple bonds, or aromatic rings, which are responsible for UV-Vis absorbance. bioglobax.com Consequently, direct UV-Vis spectroscopy is not a primary method for the detection or quantification of this compound. vwr.comresearchgate.net However, it can be used to ensure the purity of solvents used in other analytical methods. bioglobax.com

Fluorescence Spectroscopy: Similarly, this compound is not naturally fluorescent. Fluorescence requires a molecule to have a rigid structure and a conjugated π-electron system that can absorb UV light and re-emit it at a longer wavelength. Since this compound lacks these features, it does not exhibit intrinsic fluorescence. Therefore, fluorescence spectroscopy is not directly applicable for its analysis unless it is derivatized with a fluorescent tag.

In Silico and Computational Approaches

Computational methods are increasingly used to predict the biological activities and interactions of molecules like this compound, providing insights that can guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is used to understand the interaction between a ligand, such as this compound, and a target protein.

Research has shown that this compound can be evaluated for its binding affinity to various biological targets. researchgate.netdut.ac.zaijpsonline.com For example, in one study, this compound was docked against several wound healing markers, including TNF-α, IL-18, and MMP-9. researchgate.net The study reported high binding energies of -5.0, -4.9, and -6.4 kcal/mol for TNF-α, IL-18, and MMP-9, respectively, suggesting a potential interaction with these proteins. researchgate.net Another molecular docking study investigated the interactions of n-tetracosanol with the human calcium pump (2KNE), revealing 19 hydrogen bonds and a binding energy of -5.7 kcal/mol. researchgate.net The amino acid residues involved in these interactions included Leu32, Val35, Phe19, Leu16, Leu18, Arg1099, Val1106, Thr1102, and Ala15. researchgate.net Such studies help to hypothesize the mechanism of action of this compound at a molecular level and can predict its potential as a therapeutic agent. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For long-chain alcohols like this compound, QSAR studies can be used to predict their properties, including toxicity and environmental fate. researchgate.net The toxicity of aliphatic alcohols can be dependent on their carbon chain length. researchgate.netmdpi.com QSAR models for fatty alcohols have been developed to predict their toxicity to various organisms. researchgate.net While specific QSAR models solely for this compound are not widely reported, it falls into the broader category of long-chain aliphatic alcohols, for which such models are relevant. cleaninginstitute.org These models often use molecular descriptors such as hydrophobicity (logP), molecular weight, and other physicochemical properties to predict activity. researchgate.net

Molecular Docking Studies

Advanced Omics Approaches

"Omics" technologies provide a global view of molecules in a biological system. Metabolomics is particularly relevant for studying the role of compounds like this compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It can be used to identify and quantify the complete set of metabolites in a biological sample. biorxiv.org In the context of this compound, metabolomics studies can reveal its presence in biological systems and how its levels change under different conditions. researchgate.net

For instance, a metabolomic evaluation of leaf lettuce grown in different cultivation systems (hydroponic vs. soil) identified this compound as one of the discriminant metabolites. frontiersin.org The study, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), found that soil-grown lettuce had significantly higher levels of fatty-acid derived alcohols, including this compound and 1-hexacosanol. frontiersin.org This indicates that environmental conditions can influence the metabolic profile of organisms and the production of specific compounds like this compound. frontiersin.org Furthermore, metabolomics studies in hyperlipidemic mice have investigated the effects of policosanol, a mixture of long-chain fatty alcohols including this compound, on lipid metabolism and gut microbiota. frontiersin.org Such studies provide a comprehensive understanding of the biological roles and effects of this compound within a complex biological system. ontosight.aieuropa.eu

Transcriptomics (e.g., qPCR analysis of gene expression)

Transcriptomics, particularly quantitative real-time polymerase chain reaction (qPCR), serves as a vital analytical methodology in this compound research for investigating its influence on gene expression. This technique allows for the precise quantification of messenger RNA (mRNA) levels, providing insights into how this compound may modulate biological pathways at the molecular level.

A notable application of qPCR in this compound research is in the field of wound healing. A study investigating the wound healing properties of this compound, which was isolated from the leaves of Eupatorium glandulosum, utilized qPCR to assess its effect on the expression of key genes involved in inflammation and tissue remodeling. guidetopharmacology.orgfishersci.frnih.gov

The research found that this compound played a role in accelerating wound repair by modulating the expression of specific inflammatory cytokines and a matrix metalloproteinase. guidetopharmacology.orgfishersci.fr At the early stages of the wound repair process, an increase in the gene expression of these critical proteins was observed. fishersci.frnih.gov The study highlighted the increased expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), and Matrix Metalloproteinase-9 (MMP-9). fishersci.frnih.gov

These findings demonstrate the utility of qPCR in elucidating the molecular mechanisms underlying the biological activities of this compound. By quantifying changes in gene expression, researchers can identify specific cellular pathways affected by the compound.

The table below summarizes the research findings on the effect of this compound on the expression of genes relevant to wound healing.

Table 1: Effect of this compound on Gene Expression in Wound Healing

| Gene/Protein | Function in Wound Healing | Effect of this compound on Expression |

|---|---|---|

| TNF-α | Pro-inflammatory cytokine involved in the initial phase of wound healing, recruiting immune cells. | Increased |

| IL-18 | Pro-inflammatory cytokine that can induce the production of other cytokines, playing a role in the immune response during healing. | Increased |

| MMP-9 | An enzyme that degrades extracellular matrix components, facilitating tissue remodeling and cell migration. | Increased |

Synthesis and Derivatization of 1 Tetracosanol

Chemical Synthesis Methodologies

1-Tetracosanol, a 24-carbon saturated fatty alcohol, is a valuable compound in various industrial and research applications. fishersci.cafishersci.ptmpg.de Its synthesis and subsequent chemical transformations are crucial for producing a range of useful derivatives.

Catalytic Dehydration of Alcohols

The catalytic dehydration of this compound is a significant reaction that it undergoes, typically to produce 1-tetracosene, a linear alpha-olefin. This process involves the elimination of a water molecule from the alcohol. The reaction is commonly facilitated by acid catalysts like sulfuric acid or phosphoric acid. wikipedia.org

The mechanism proceeds through the protonation of the hydroxyl group of this compound by the acid catalyst, forming a good leaving group (water). This is followed by the elimination of a beta-hydrogen, resulting in the formation of a double bond and yielding the alkene. wikipedia.org

Key parameters for this reaction have been optimized to achieve high conversion rates.

| Parameter | Condition |

| Catalyst | Sulfuric Acid (H₂SO₄) (5–10 wt%) |

| Temperature | 160–180°C |

| Reaction Time | 4–6 hours |

| Conversion | 85–90% |

| This table displays the optimized parameters for the catalytic dehydration of this compound. wikipedia.org |

Oxidation Reactions to Carboxylic Acids (e.g., Tetracosanoic Acid)

This compound can be oxidized to its corresponding carboxylic acid, tetracosanoic acid (also known as lignoceric acid). thegoodscentscompany.comnih.govwikipedia.org This transformation is a key step in the synthesis of various specialty chemicals. A notable method for this oxidation involves using hydrogen peroxide (H₂O₂) as a clean and effective oxidant. thegoodscentscompany.comnih.govwikipedia.org

The reaction can be efficiently catalyzed by a task-specific ionic liquid, specifically a functionalized ionic liquid composed of a tricaprylmethylammonium (Aliquat®) cation and a peroxotungstophosphate anion. thegoodscentscompany.comnih.govwikipedia.org This catalyst operates in a bi-phasic system, transferring the active oxygen from the aqueous hydrogen peroxide phase to the organic phase containing the alcohol. thegoodscentscompany.comfishersci.ca

Research has identified optimal conditions for the oxidation of this compound using this system, achieving significant conversion and selectivity. thegoodscentscompany.comnih.govwikipedia.orgfishersci.ca

| Parameter | Condition | Result |

| Temperature | 90°C | 85% Conversion |

| H₂O₂/Alcohol Molar Ratio | 5 | 68% Selectivity |

| Alcohol/Catalyst Mass Ratio | 50 | |

| Reaction Time | 6 hours | |

| This table summarizes the optimal conditions and results for the oxidation of this compound to tetracosanoic acid using a functionalized ionic liquid catalyst. thegoodscentscompany.comnih.govwikipedia.org |

Derivatization Strategies for Analytical and Functional Studies

Derivatization is a common strategy employed to modify a chemical compound to make it more suitable for a particular analytical technique or to study its functional properties.

Silylation for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing mixtures of volatile and thermally stable compounds. However, long-chain alcohols like this compound have high boiling points and polar hydroxyl groups that can lead to poor chromatographic peak shape and thermal degradation. To overcome these issues, this compound is often derivatized before analysis. wikipedia.orgwikipedia.orgthegoodscentscompany.com

Silylation is the most common derivatization technique for this purpose. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. jfda-online.comwikidata.org This process decreases the polarity of the molecule, reduces hydrogen bonding, and increases its volatility and thermal stability, making it ideal for GC-MS analysis. wikipedia.org

Several silylating reagents are used, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most effective. wikipedia.orgwikipedia.orgwikidata.org Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent to increase its donor potential. jfda-online.comwikidata.org The general procedure involves mixing the alcohol sample with the silylating reagent and heating the mixture for a short period (e.g., 30-60 minutes at 50-80°C) to ensure the reaction goes to completion before injection into the GC-MS system. jfda-online.comwikidata.org

Biotechnological Production and Engineering of Biosynthetic Pathways

While chemical synthesis provides a direct route to this compound, there is growing interest in developing sustainable biotechnological production methods. This involves harnessing and engineering the metabolic pathways of microorganisms. fda.govlipidmaps.org

This compound is a fatty alcohol, and its biosynthesis is fundamentally linked to the fatty acid synthase (FAS) pathway. fishersci.ca The core precursors for this pathway are small molecules like acetyl-CoA and malonyl-CoA. fishersci.ca Through a series of condensation reactions, the hydrocarbon chain is elongated, typically two carbons at a time from malonyl-CoA.

Metabolic engineering efforts to produce long-chain fatty alcohols focus on several key strategies:

Enhancing Precursor Supply: Increasing the intracellular pools of acetyl-CoA and malonyl-CoA is a critical step. fishersci.ca This can be achieved by engineering pathways like the pyruvate (B1213749) dehydrogenase (PDH) complex or the acetyl-CoA carboxylase (ACC) enzyme. fishersci.ca

Engineering the Fatty Acid Synthase (FAS) Complex: The FAS system's chain-length specificity needs to be engineered to favor the production of 24-carbon chains (lignoceric acid). This is a significant challenge as most native FAS systems are optimized for shorter chain lengths. wikipedia.org

Introducing a Terminal Reductase: Once the C24 fatty acid (or its CoA derivative) is produced, a specific reductase enzyme is required to convert the carboxylic acid group into an alcohol group, yielding this compound.

Carrier protein-dependent biosynthetic pathways, such as FAS, are attractive targets for engineering due to their modular nature. wikipedia.org However, creating novel pathways by combining enzymes from different organisms (combinatorial biosynthesis) has had limited success due to issues with protein-protein interactions between non-native enzymes. wikipedia.org Research into the structural biology of these enzyme complexes is ongoing to better understand the principles governing their interactions, which will be crucial for the successful engineering of microbial cell factories for the production of specific long-chain fatty alcohols like this compound. wikipedia.orglipidmaps.org

Challenges and Future Research Directions

Elucidation of Complete Mechanism of Action in Diverse Biological Contexts

The precise mechanisms by which 1-tetracosanol exerts its effects in different biological systems are not yet fully understood. While studies have pointed to its involvement in modulating inflammatory responses and cellular processes, the complete picture remains to be elucidated. researchgate.net

For instance, in wound healing, this compound has been shown to accelerate the process by influencing the expression of inflammatory cytokines and matrix metalloproteinases. researchgate.net Specifically, in vitro and in silico studies have demonstrated its ability to increase the gene expression and release of cytokines like TNF-α and IL-18, and to bind to matrix metalloproteinase-9 (MMP-9), all of which are crucial in the early stages of wound repair. researchgate.net However, the upstream and downstream signaling pathways that are directly modulated by this compound in this context require further investigation.

Similarly, its reported anti-proliferative and antimutagenic activities need a more in-depth mechanistic exploration. researchgate.netmdpi.com It is hypothesized that its influence on cellular signaling pathways, such as those involving nuclear factor-kappa B (NF-κB), may play a role, but direct evidence is still needed. ubm.ro Future research should employ a variety of molecular and cellular biology techniques to identify the direct molecular targets of this compound and map the signaling cascades it activates or inhibits in various cell types and disease models.

Investigating Structure-Activity Relationships of this compound and its Derivatives

The relationship between the chemical structure of this compound and its biological activity is a critical area for future investigation. Understanding how modifications to its long alkyl chain or hydroxyl group affect its efficacy and specificity is essential for the development of more potent and targeted therapeutic agents. google.com

Studies on derivatives of this compound are necessary to explore these structure-activity relationships. For example, research has suggested that the hydroxyl group is crucial for its glycemic control effects. google.com By synthesizing and testing a variety of analogs—such as esters, ethers, and compounds with altered chain lengths or branching—researchers can systematically map the structural features required for different biological activities. This could lead to the design of novel compounds with enhanced properties, such as improved bioavailability or greater potency in specific therapeutic applications.

Comparative studies with other long-chain fatty alcohols, like octacosanol (B124162), which has been shown to regulate signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB, could also provide valuable insights into the shared and unique mechanisms of action. colab.ws

Exploring Novel Physiological and Therapeutic Applications

The current understanding of this compound's therapeutic potential is still in its early stages. While research has highlighted its promise in wound healing, glycemic control, and as an anti-proliferative and antimutagenic agent, there is a vast, unexplored landscape of other potential applications. researchgate.netresearchgate.netmdpi.comgoogle.com

Future research should venture into new therapeutic areas based on its known biological activities. For example, its anti-inflammatory properties suggest potential applications in chronic inflammatory diseases. ffhdj.com Its role in lipid metabolism, as a component of plant waxes and its relation to lignoceric acid, points towards potential uses in metabolic disorders. ebi.ac.ukmdpi.com

Furthermore, its presence in various traditional medicinal plants warrants investigation into its role in the ethnopharmacological uses of these plants. dergipark.org.trplos.org For instance, its identification in plants used for treating skin conditions or metabolic ailments could guide research into its efficacy in these areas. researchgate.netffhdj.com Exploring its effects on the central nervous system and cardiovascular function, areas where other long-chain alcohols have shown effects, could also unveil new therapeutic avenues. plos.org

Development of Advanced Analytical and Characterization Techniques

The accurate and sensitive detection and quantification of this compound in complex biological and environmental samples are paramount for advancing research. While gas chromatography-mass spectrometry (GC-MS) is a commonly used technique, there is a continuous need for the development of more advanced and efficient analytical methods. ubm.roplos.orgresearchgate.net

Future efforts should focus on optimizing existing methods and developing new ones to enhance sensitivity, specificity, and throughput. This includes refining extraction procedures from various matrices, such as plant tissues, animal tissues, and food products. cambridge.orgplos.orguit.no Techniques like solid-phase extraction (SPE) and derivatization to improve chromatographic separation and detection are crucial. cambridge.orggerli.com